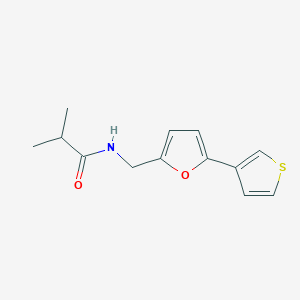

N-((5-(thiophen-3-yl)furan-2-yl)methyl)isobutyramide

Description

Properties

IUPAC Name |

2-methyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-9(2)13(15)14-7-11-3-4-12(16-11)10-5-6-17-8-10/h3-6,8-9H,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGJEAQHOGZZDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC1=CC=C(O1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)isobutyramide typically involves the condensation of a furan derivative with a thiophene derivative under specific reaction conditions. One common method involves the use of a base-catalyzed reaction where the furan and thiophene derivatives are reacted in the presence of a suitable base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

N-((5-(thiophen-3-yl)furan-2-yl)methyl)isobutyramide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-((5-(thiophen-3-yl)furan-2-yl)methyl)isobutyramide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential antibacterial, antifungal, and anticancer activities due to the presence of the furan and thiophene rings, which are known for their bioactivity.

Material Science: The compound is studied for its potential use in organic semiconductors and light-emitting diodes due to its unique electronic properties.

Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)isobutyramide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is thought to influence pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

N-((5-(thiophen-3-yl)furan-2-yl)methyl)isobutyramide can be compared with other similar compounds such as:

Thiophene derivatives: These compounds also contain a thiophene ring and exhibit similar biological activities, but may differ in their specific applications and potency.

Furan derivatives: These compounds contain a furan ring and are known for their diverse biological activities, including antibacterial and anticancer properties.

Indole derivatives: These compounds, like this compound, are studied for their potential use in medicinal chemistry and material science.

This compound stands out due to its unique combination of furan and thiophene rings, which confer distinct electronic and biological properties .

Biological Activity

N-((5-(thiophen-3-yl)furan-2-yl)methyl)isobutyramide is a compound characterized by its unique structure that combines thiophene and furan rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound features a thiophene ring attached to a furan moiety through a methylene bridge, culminating in an isobutyramide functional group. The presence of these heterocyclic rings contributes significantly to its biological properties.

The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with various molecular targets, including enzymes and receptors involved in inflammatory processes and cellular signaling pathways. This interaction can modulate several biological functions, leading to observed therapeutic effects.

Anticancer Properties

Research indicates that compounds containing thiophene and furan derivatives exhibit anticancer activities. This compound has been studied for its ability to inhibit cancer cell proliferation. For instance, in vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, potentially through the activation of caspase pathways.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In models of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential as a therapeutic agent in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Research Findings and Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Induced apoptosis in cancer cell lines (e.g., MCF7, HeLa) | Cell viability assays, flow cytometry |

| Study 2 | Reduced NO and IL-6 levels in BV-2 microglial cells | ELISA assays for cytokine measurement |

| Study 3 | Showed antimicrobial activity against E. coli and S. aureus | Disk diffusion method |

Case Study: Anti-inflammatory Mechanism

In a specific study examining the anti-inflammatory effects of this compound, researchers used a microglial cell line (BV-2) to evaluate the compound's impact on nitric oxide (NO) production. The results indicated a dose-dependent inhibition of NO synthesis, alongside decreased levels of pro-inflammatory cytokines, suggesting a potential pathway for therapeutic intervention in neuroinflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.